(3-(Aminomethyl)phenyl)methanol
Overview
Description
(3-(Aminomethyl)phenyl)methanol is an organic compound with the molecular formula C8H11NO It consists of a phenyl ring substituted with an aminomethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-(Aminomethyl)phenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (3-(aminomethyl)phenyl)formaldehyde using a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of (3-(aminomethyl)phenyl)formaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is conducted in a suitable solvent, such as ethanol, at elevated temperatures and pressures to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (3-(aminomethyl)phenyl)formaldehyde or (3-(aminomethyl)phenyl)carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (3-(aminomethyl)phenyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (3-(aminomethyl)phenyl)formaldehyde, (3-(aminomethyl)phenyl)carboxylic acid.
Reduction: (3-(aminomethyl)phenyl)methane.
Substitution: Esters, ethers, and other derivatives depending on the substituent introduced.
Scientific Research Applications
(3-(Aminomethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of (3-(Aminomethyl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxymethyl group can participate in various chemical interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
(3-(Hydroxymethyl)phenyl)methanol: Similar structure but lacks the aminomethyl group.
(3-(Aminomethyl)phenyl)ethanol: Similar structure but has an ethyl group instead of a hydroxymethyl group.
(3-(Aminomethyl)phenyl)formaldehyde: Similar structure but has a formyl group instead of a hydroxymethyl group.
Uniqueness: (3-(Aminomethyl)phenyl)methanol is unique due to the presence of both an aminomethyl and a hydroxymethyl group on the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[3-(aminomethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTYUINIEPILPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619319 | |
Record name | [3-(Aminomethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34231-22-6 | |
Record name | [3-(Aminomethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(aminomethyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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